Cas no 371252-07-2 (tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate)

Tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate is a brominated indane derivative featuring a tert-butyl carbamate group, which serves as a versatile intermediate in organic synthesis. Its key advantages include a stable carbamate protecting group, facilitating selective N-methylation and subsequent deprotection under mild conditions. The bromine substituent at the 6-position offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The rigid indane scaffold enhances stereochemical control in synthetic applications. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features enable efficient derivatization for bioactive molecule development. High purity and well-defined reactivity make it a reliable building block for complex synthesis.
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate structure
371252-07-2 structure
Product Name:tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
CAS No:371252-07-2
MF:C15H20BrNO2
MW:326.228803634644
CID:5604375
PubChem ID:20814251
Update Time:2025-05-20

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (6-bromo-2,3-dihydro-1H-inden-1-yl)methyl-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
    • Carbamic acid, N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methyl-, 1,1-dimethylethyl ester
    • tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
    • Inchi: 1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(4)13-8-6-10-5-7-11(16)9-12(10)13/h5,7,9,13H,6,8H2,1-4H3
    • InChI Key: SYYNKKSSOPREQO-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(=CC=1)CCC2N(C)C(=O)OC(C)(C)C

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37447126-0.05g
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
371252-07-2
0.05g
$455.0 2023-08-31
Enamine
EN300-37447126-0.1g
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
371252-07-2
0.1g
$476.0 2023-08-31
Enamine
EN300-37447126-0.25g
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
371252-07-2
0.25g
$498.0 2023-08-31
Enamine
EN300-37447126-0.5g
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
371252-07-2
0.5g
$520.0 2023-08-31
Enamine
EN300-37447126-1.0g
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
371252-07-2
1g
$541.0 2023-05-30
Enamine
EN300-37447126-2.5g
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
371252-07-2
2.5g
$1063.0 2023-08-31
Enamine
EN300-37447126-5.0g
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
371252-07-2
5g
$1572.0 2023-05-30
Enamine
EN300-37447126-10.0g
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
371252-07-2
10g
$2331.0 2023-05-30
Enamine
EN300-37447126-1g
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
371252-07-2
1g
$541.0 2023-08-31
Enamine
EN300-37447126-5g
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
371252-07-2
5g
$1572.0 2023-08-31

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Production Method

Production Method 1

Reaction Conditions
1.1R:Ti(OPr-i)4, S:MeOH, S:THF, 12 h, rt; rt → 0°C
1.2R:NaBH4, 0°C; 0°C → rt; 10 h, rt
1.3R:H2O, rt
2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C → rt; 16 h, rt
Reference
Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors
By Casimiro-Garcia, Agustin et al, Journal of Medicinal Chemistry, 2018, 61(23), 10665-10699

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Raw materials

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Preparation Products

Additional information on tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate (CAS No. 371252-07-2)

The compound tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate, with the CAS registry number 371252-07-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its complex structure, which includes a tert-butyl group, a carbamate functional group, and a brominated indene moiety. The indene ring system, with its unique electronic properties, plays a pivotal role in determining the compound's reactivity and applications.

Recent studies have highlighted the importance of brominated indene derivatives in various chemical transformations. For instance, researchers have demonstrated that the bromine atom in the indene ring can act as an excellent leaving group, facilitating nucleophilic substitutions and enabling the construction of diverse heterocyclic frameworks. This property has been exploited in the synthesis of bioactive molecules and advanced materials. The tert-butyl group, on the other hand, serves as a protecting group for the carbamate functionality, ensuring stability during synthetic procedures.

The synthesis of tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate typically involves a multi-step process that begins with the preparation of the indene derivative. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the bromine atom at the 6-position of the indene ring with high precision. Subsequent functionalization steps involve the introduction of the tert-butyl and methyl groups to complete the structure.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been used as an intermediate in the synthesis of bioactive compounds targeting various disease states. Its unique structure allows for modulation of pharmacokinetic properties and bioavailability. Additionally, in materials science, this compound has been investigated for its potential as a precursor in polymer synthesis and as a building block for advanced organic materials.

Recent research has also focused on understanding the electronic properties of this compound using computational methods. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and reactivity patterns. These studies have revealed that the indene moiety contributes significantly to the compound's electronic characteristics, making it a valuable component in electron-deficient systems.

In conclusion, tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate (CAS No. 371252-07-2) is a versatile compound with a wide range of applications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds and materials with tailored properties.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent